
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 3-position and a chloro group at the 4-position of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen atom at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Chlorination: The synthesized pyrazole is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The chlorinated pyrazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position.
Attachment of Propan-2-ol: Finally, the propan-2-ol moiety is introduced through a nucleophilic substitution reaction involving an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or thiourea can be used in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-one, while substitution of the chloro group can produce various substituted pyrazoles.
科学的研究の応用
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and chloro groups, along with the propan-2-ol moiety, contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a bromo group instead of a chloro group.
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a chloro group.
1-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group on the pyrazole ring, along with the propan-2-ol moiety, allows for a wide range of chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H10ClN3O |
|---|---|
分子量 |
175.61 g/mol |
IUPAC名 |
1-(3-amino-4-chloropyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H10ClN3O/c1-4(11)2-10-3-5(7)6(8)9-10/h3-4,11H,2H2,1H3,(H2,8,9) |
InChIキー |
LFKJKZAQFNECGL-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C(=N1)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


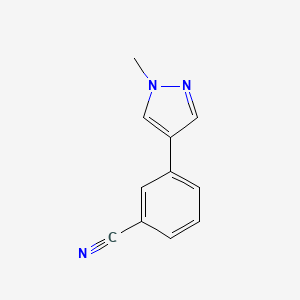
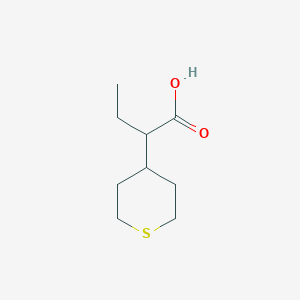
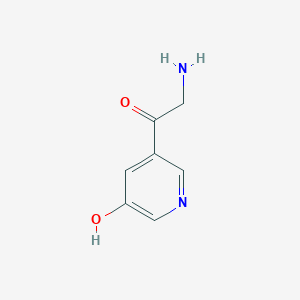
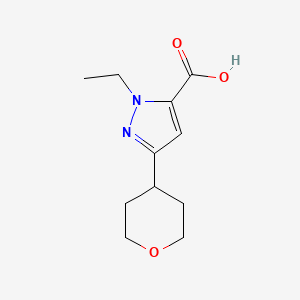
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)

![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


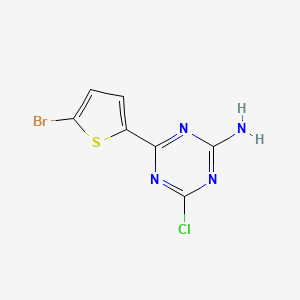



![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)
